

Application of (2S,4R)-DS89002333 in 3D Organoid Models of Fibrolamellar Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2S,4R)-DS89002333

Cat. No.: B10857944

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

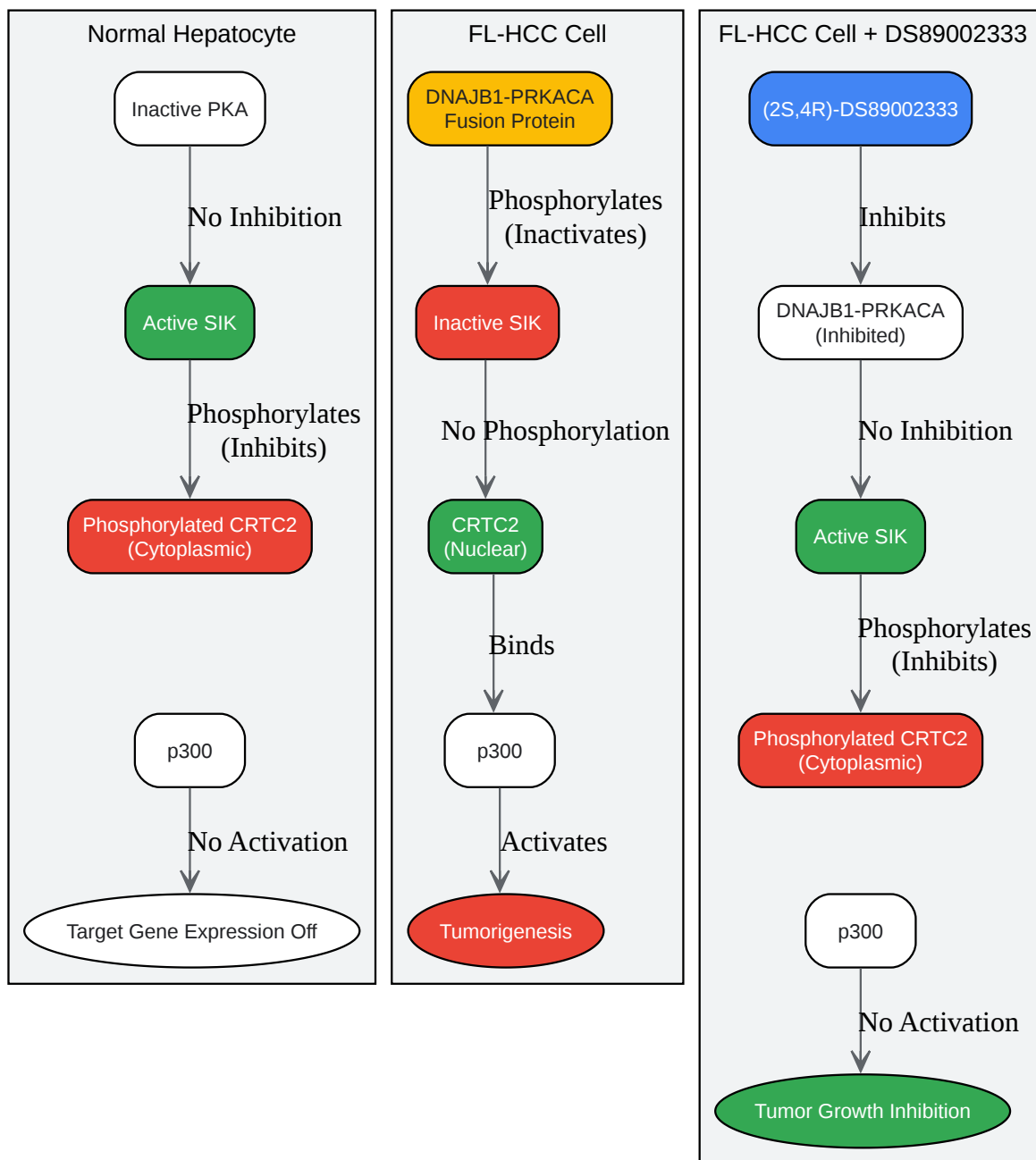
Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer that primarily affects adolescents and young adults, and notably, it develops in otherwise healthy livers.[1][2] A defining molecular characteristic of FL-HCC is a somatic 400-kb deletion on chromosome 19, which results in a fusion of the DNAJB1 and PRKACA genes. This fusion encodes the DNAJB1-PRKACA fusion protein, the primary oncogenic driver in this cancer.[1][2][3] The fusion protein leads to constitutive activation of Protein Kinase A (PKA) signaling, which is essential for its oncogenic activity.[4]

(2S,4R)-DS89002333 is a potent, orally active inhibitor of PRKACA, the catalytic subunit of PKA, with an IC50 of 0.3 nM.[4] It has demonstrated significant anti-tumor activity in in-vivo FL-HCC patient-derived xenograft (PDX) models that express the DNAJB1-PRKACA fusion gene.[4] Three-dimensional (3D) organoid models of FL-HCC, derived from patient tumors, have been successfully established and validated to recapitulate the histopathology and transcriptomic signature of the original tumors, including the expression of the hallmark DNAJB1-PRKACA fusion.[1][5] These organoid models present a valuable in-vitro platform for preclinical drug screening and for studying the pathobiology of FL-HCC.

This document provides detailed protocols for the application of **(2S,4R)-DS89002333** in 3D organoid models of FL-HCC, covering organoid culture, drug treatment, and downstream assays for assessing treatment efficacy.

Signaling Pathway and Drug Mechanism of Action

The DNAJB1-PRKACA fusion protein leads to uncontrolled PKA activity. This aberrant signaling is believed to drive FL-HCC tumorigenesis through the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs). Inactivation of SIKs results in the dephosphorylation and nuclear translocation of the CREB-regulated transcription coactivator 2 (CRTC2). In the nucleus, CRTC2, along with its binding partner p300, activates a transcriptional program that promotes cell proliferation and survival. **(2S,4R)-DS89002333** directly inhibits the kinase activity of the PRKACA component of the fusion protein, thereby blocking this oncogenic signaling cascade.



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FL-HCC Signaling and Inhibition by **(2S,4R)-DS89002333**

Experimental Protocols

The following protocols are adapted from established methods for drug testing in liver organoids.^{[6][7][8][9][10]} Researchers should optimize these protocols for their specific FL-HCC organoid lines.

FL-HCC Organoid Culture and Maintenance

This protocol is based on the successful generation of FL-HCC organoids from patient tissue.^{[1][5]}

Materials:

- FL-HCC patient-derived organoids
- Basement Membrane Matrix (e.g., Matrigel®)
- Organoid Culture Medium (specific formulation for liver organoids)
- Phosphate Buffered Saline (PBS), sterile
- Cell recovery solution (e.g., Corning® Cell Recovery Solution)
- 24-well tissue culture plates

Protocol:

- Thaw cryopreserved FL-HCC organoids rapidly in a 37°C water bath.
- Transfer organoids to a 15 mL conical tube and wash with 10 mL of cold organoid culture medium.
- Centrifuge at 300 x g for 5 minutes at 4°C.
- Resuspend the organoid pellet in cold Basement Membrane Matrix.
- Plate 50 µL domes of the organoid-matrix mixture into the center of wells of a pre-warmed 24-well plate.

- Incubate at 37°C for 15-20 minutes to solidify the domes.
- Gently add 500 µL of pre-warmed organoid culture medium to each well.
- Culture organoids at 37°C, 5% CO₂. Change the medium every 2-3 days.
- Passage organoids every 7-14 days by disrupting the domes, recovering the organoids, and replating as described above.

Drug Treatment of FL-HCC Organoids

Materials:

- **(2S,4R)-DS89002333** (stock solution in DMSO)
- FL-HCC organoids cultured in 24-well or 96-well plates
- Organoid culture medium
- DMSO (vehicle control)

Protocol:

- Culture FL-HCC organoids until they reach a desired size and density.
- Prepare serial dilutions of **(2S,4R)-DS89002333** in organoid culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
- Prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration.
- Carefully remove the old medium from the organoid cultures.
- Add the medium containing the different concentrations of **(2S,4R)-DS89002333** or the vehicle control to the respective wells.
- Incubate the plates at 37°C, 5% CO₂ for the desired treatment duration (e.g., 72 hours).

Assessment of Organoid Viability

A common method to assess the effect of a drug on organoid viability is the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.[\[11\]](#)

Materials:

- Treated FL-HCC organoids in 96-well plates
- CellTiter-Glo® 3D Reagent
- Opaque-walled 96-well plates
- Luminometer

Protocol:

- Equilibrate the 96-well plate with treated organoids and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
- Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
- Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
- Transfer the lysate to an opaque-walled 96-well plate.
- Measure luminescence using a luminometer.
- Calculate cell viability as a percentage of the vehicle-treated control.

Immunofluorescence Staining

Immunofluorescence can be used to visualize changes in protein expression and localization within the organoids following treatment.

Materials:

- Treated FL-HCC organoids
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibodies (e.g., anti-phospho-CREB, anti-Ki67)
- Fluorescently labeled secondary antibodies
- DAPI (for nuclear counterstaining)
- Mounting medium

Protocol:

- Fix organoids in 4% PFA for 30-60 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize with permeabilization buffer for 20 minutes.
- Block with blocking buffer for 1 hour.
- Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
- Wash three times with PBS.
- Incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.
- Wash three times with PBS.
- Mount organoids on a slide with mounting medium and image using a confocal microscope.

Western Blot Analysis

Western blotting can be used to quantify changes in the levels of specific proteins and their phosphorylation status.

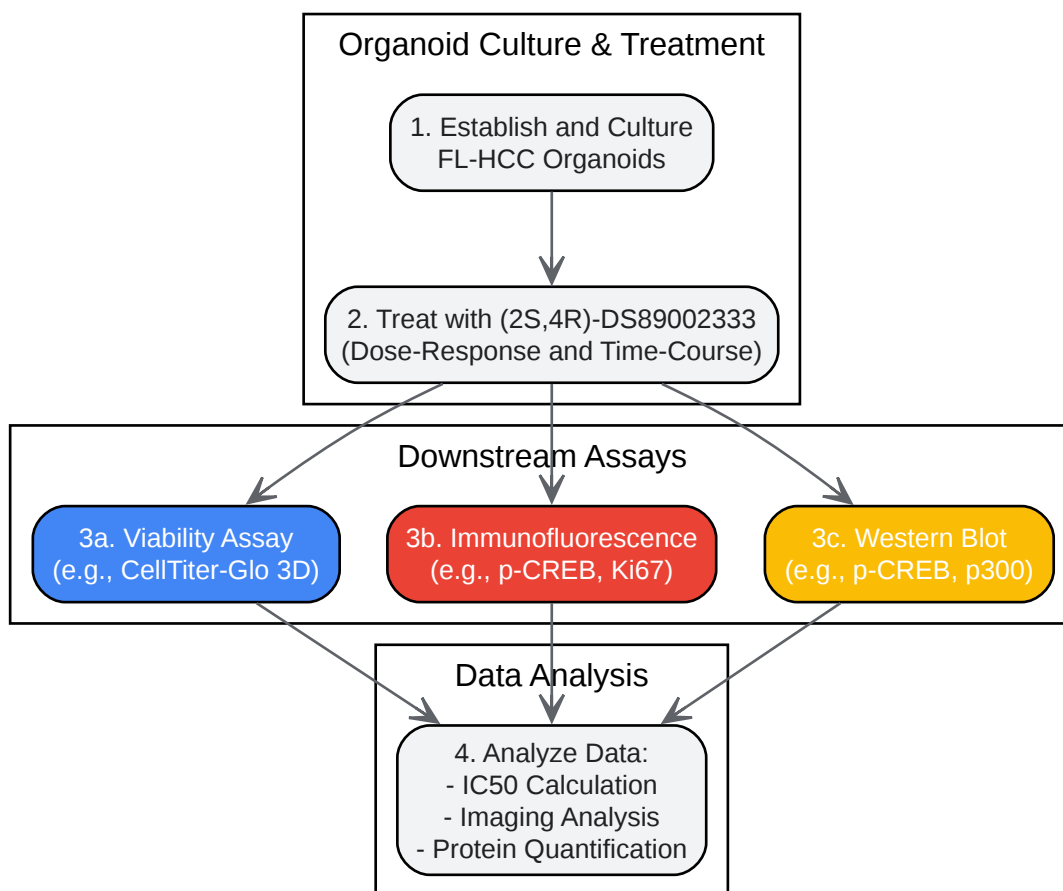
Materials:

- Treated FL-HCC organoids
- Cell recovery solution
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis equipment
- Western blot transfer system
- Primary and secondary antibodies

Protocol:

- Harvest organoids by depolymerizing the matrix with a non-enzymatic cell recovery solution.
- Wash the organoid pellet with cold PBS.
- Lyse the organoids in RIPA buffer on ice.
- Clarify the lysate by centrifugation.
- Determine protein concentration of the supernatant.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Block the membrane and probe with primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-p300).
- Incubate with HRP-conjugated secondary antibodies.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow



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Workflow for testing **(2S,4R)-DS89002333** in FL-HCC organoids.

Data Presentation

Please note: The following data is illustrative and serves as an example of how to present results. Actual data will be generated from the experiments described above.

Table 1: Effect of **(2S,4R)-DS89002333** on the Viability of FL-HCC Organoids

(2S,4R)-DS89002333 Concentration (nM)	Mean Viability (% of Control) ± SD
0 (Vehicle)	100 ± 5.2
0.1	95.3 ± 4.8
1	78.1 ± 6.1
10	52.4 ± 5.5
100	25.9 ± 3.9
1000	10.2 ± 2.1
IC50 (nM)	~12

Table 2: Summary of Western Blot Analysis of Key Signaling Proteins

Treatment	p-CREB/Total CREB Ratio (Fold Change vs. Control)	p300 Expression (Fold Change vs. Control)
Vehicle Control	1.00	1.00
(2S,4R)-DS89002333 (100 nM)	0.25	0.65

Conclusion

The use of patient-derived 3D organoid models of FL-HCC provides a powerful platform for the preclinical evaluation of targeted therapies like **(2S,4R)-DS89002333**. These models allow for the assessment of drug efficacy in a system that more closely mimics the in-vivo tumor microenvironment and preserves the genetic identity of the patient's tumor. The protocols outlined here provide a framework for researchers to investigate the therapeutic potential of PRKACA inhibitors and to further elucidate the molecular mechanisms underlying FL-HCC.

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- To cite this document: BenchChem. [Application of (2S,4R)-DS89002333 in 3D Organoid Models of Fibrolamellar Hepatocellular Carcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857944#application-of-2s-4r-ds89002333-in-3d-organoid-models-of-fl-hcc]

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